molecular formula C13H9NO2 B8372264 3-Methoxy-indeno[1,2-b]pyridin-5-one

3-Methoxy-indeno[1,2-b]pyridin-5-one

Cat. No. B8372264
M. Wt: 211.22 g/mol
InChI Key: VMKXRFQGJAZFBW-UHFFFAOYSA-N
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Patent
US08871934B2

Procedure details

Under an argon atmosphere, a 2.66M solution (1.96 ml) of n-butyllithium in n-hexane was added to a solution of N,N-diisopropylamine (0.734 ml) in tetrahydrofuran (20 ml) at 0° C., and the mixture was stirred at 0° C. for 30 min. To this mixture was added a solution (10 ml) of 2-(5-methoxy-pyridin-2-yl)-benzoic acid diethylamide (1.14 g) in tetrahydrofuran at 0° C. and the mixture was stirred at 0° C. for 30 min, and further at room temperature for 1 hr. To the reaction mixture was added aqueous ammonium chloride solution and the mixture was placed in a separatory funnel, and separated into layers by adding ethyl acetate. The organic layer was successively washed with water and saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the obtained residue was treated with ethyl ether at room temperature for 1 hr. This slurry was filtered, and the obtained solid was dried to give the title compound (0.183 g, 22%). The filtrate was concentrated under reduced pressure and the obtained residue was treated with ethyl ether at room temperature for 20 min. This slurry was filtered, and the obtained solid was dried to further give the title compound (0.128 g, 15%). The filtrate was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=3/1) to further give the title compound (0.134 g, 16%).
[Compound]
Name
solution
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.734 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-(5-methoxy-pyridin-2-yl)-benzoic acid diethylamide
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.C(N(CC)[C:16](=[O:31])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][N:24]=1)C.[Cl-].[NH4+]>CCCCCC.O1CCCC1>[CH3:30][O:29][C:26]1[CH:27]=[C:28]2[C:16](=[O:31])[C:17]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:23]2=[N:24][CH:25]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
1.96 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.734 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-(5-methoxy-pyridin-2-yl)-benzoic acid diethylamide
Quantity
10 mL
Type
reactant
Smiles
C(C)N(C(C1=C(C=CC=C1)C1=NC=C(C=C1)OC)=O)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
further at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was placed in a separatory funnel
CUSTOM
Type
CUSTOM
Details
separated into layers
ADDITION
Type
ADDITION
Details
by adding ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was treated with ethyl ether at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This slurry was filtered
CUSTOM
Type
CUSTOM
Details
the obtained solid was dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(=NC1)C1=CC=CC=C1C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.183 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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